molecular formula C11H22N2O3 B2457630 (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 1272421-10-9

(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No. B2457630
CAS RN: 1272421-10-9
M. Wt: 230.308
InChI Key: FPQSSQQQKLJLPA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, also known as TBHEP, is an organic compound derived from piperazine and tert-butyl alcohol. It is a colorless, water-soluble, and odorless compound with a molecular weight of 189.24 g/mol. TBHEP has been widely studied for its various applications in the fields of organic synthesis, drug delivery, and biochemistry.

Scientific Research Applications

    Antimicrobial Polymers

    • ®-Boc-HEP has been utilized in the synthesis of antimicrobial polymers. For instance, poly(guanylurea)–piperazine (PGU–P) and poly(guanylurea)–ethylenediamines (PGU–E) were synthesized by reacting piperazine and ethylenediamine with a monomer containing tert-butyloxycarbonyl (Boc)-protected guanidine groups. These polymers exhibit potential antimicrobial activity .

properties

IUPAC Name

tert-butyl (3R)-3-(2-hydroxyethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQSSQQQKLJLPA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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